

4-(Trifluoromethyl)piperidin-4-ol hydrochloride molecular weight

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)piperidin-4-ol
hydrochloride

Cat. No.: B1419871

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An In-Depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

This guide provides a comprehensive technical overview of **4-(Trifluoromethyl)piperidin-4-ol hydrochloride**, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and practices.

Introduction: The Significance of a Fluorinated Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The introduction of a trifluoromethyl (CF_3) group onto this scaffold imparts a unique and highly desirable set of properties. The CF_3 group is a strong electron-withdrawing group that can significantly enhance metabolic stability, increase lipophilicity, and modulate the basicity (pK_a) of the nearby piperidine nitrogen. These features can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and better overall drug-like properties.

4-(Trifluoromethyl)piperidin-4-ol hydrochloride combines this fluorinated motif with a tertiary alcohol, providing a versatile synthetic handle for further molecular elaboration. As a stable hydrochloride salt, the compound offers improved handling and solubility characteristics for laboratory use.

Physicochemical and Structural Properties

The fundamental properties of **4-(Trifluoromethyl)piperidin-4-ol hydrochloride** are summarized below. These data are critical for experimental design, from reaction setup to analytical method development.

| Property | Value | Source |
|-------------------|--|------------------------|
| IUPAC Name | 4-(Trifluoromethyl)piperidin-4-ol hydrochloride | N/A |
| CAS Number | 1193389-14-8 | |
| Molecular Formula | C ₆ H ₁₁ ClF ₃ NO | Derived from free base |
| Molecular Weight | 221.60 g/mol | Calculated |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |

Note: The molecular weight of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is 185.14 g/mol .

Synthesis and Purification: A Mechanistic Approach

The synthesis of **4-(Trifluoromethyl)piperidin-4-ol hydrochloride** is typically achieved through the nucleophilic addition of a trifluoromethyl group to a protected piperidin-4-one precursor, followed by deprotection and salt formation. This multi-step approach ensures high yield and purity.

Rationale for the Synthetic Strategy

The chosen pathway relies on well-established and robust chemical transformations.

- **N-Protection:** The piperidine nitrogen is highly nucleophilic and must be protected to prevent side reactions during the trifluoromethylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of trifluoromethylation and its facile removal under acidic conditions, which conveniently aligns with the final hydrochloride salt formation.
- **Trifluoromethylation:** The key step involves the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone. Ruppert's reagent (TMSCF_3) activated by a fluoride source like tetrabutylammonium fluoride (TBAF) is a common and effective method for this transformation. This approach is favored for its relatively mild conditions and high efficiency.
- **Deprotection and Salt Formation:** The final step involves the simultaneous removal of the Boc protecting group and the formation of the hydrochloride salt by treatment with hydrochloric acid. This is an efficient process that yields the final product in a stable, crystalline form suitable for storage and further use.

Detailed Experimental Protocol

Step 1: Trifluoromethylation of N-Boc-4-piperidone

- To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add (trifluoromethyl)trimethylsilane (TMSCF_3 , 1.5 eq).
- Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M in THF) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under

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